2-(Cyclopentyloxy)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine

Description

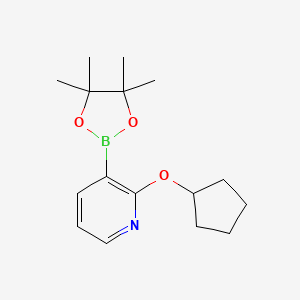

Chemical Structure: The compound features a pyridine core substituted at position 2 with a cyclopentyloxy group and at position 3 with a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronic ester) moiety. Its molecular formula is C₁₆H₂₄BNO₃, with a molecular weight of 289.18 g/mol .

Properties

IUPAC Name |

2-cyclopentyloxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24BNO3/c1-15(2)16(3,4)21-17(20-15)13-10-7-11-18-14(13)19-12-8-5-6-9-12/h7,10-12H,5-6,8-9H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZCZGFSEHAZEPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(N=CC=C2)OC3CCCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24BNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90639883 | |

| Record name | 2-(Cyclopentyloxy)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90639883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1073371-90-0 | |

| Record name | 2-(Cyclopentyloxy)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90639883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Starting Materials

- Halogenated pyridine derivative (e.g., 2-hydroxy-3-halopyridine or 2-halopyridine-3-boronic ester precursors)

- Cyclopentanol or cyclopentyloxy nucleophile source

- Boron source such as bis(pinacolato)diboron (B2Pin2)

- Catalysts: Palladium complexes (e.g., Pd(dppf)Cl2), base (e.g., potassium acetate or potassium carbonate)

- Solvents: Commonly used solvents include 1,4-dioxane, tetrahydrofuran (THF), or dimethylformamide (DMF)

Stepwise Synthesis

Formation of 2-(Cyclopentyloxy)pyridine Intermediate

- The 2-hydroxypyridine or 2-halopyridine undergoes nucleophilic substitution with cyclopentanol under basic conditions to yield 2-(cyclopentyloxy)pyridine.

- Typical conditions involve heating with a base such as potassium carbonate in a polar aprotic solvent to facilitate the substitution.

-

- The 3-position halogenated intermediate (e.g., 3-bromopyridine derivative) is subjected to palladium-catalyzed borylation using bis(pinacolato)diboron.

- Reaction conditions typically include Pd(dppf)Cl2 as catalyst, potassium acetate as base, and 1,4-dioxane as solvent, heated at 80–100 °C for several hours.

- This step installs the 4,4,5,5-tetramethyl-1,3,2-dioxaborolane moiety at the 3-position, yielding the target compound.

-

- The product is purified by standard chromatographic techniques such as silica gel column chromatography.

- Characterization is done by NMR, mass spectrometry, and elemental analysis to confirm the structure.

Reaction Scheme Summary

| Step | Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Nucleophilic substitution | 2-Hydroxypyridine + cyclopentanol, K2CO3, DMF, heat | 2-(Cyclopentyloxy)pyridine intermediate |

| 2 | Palladium-catalyzed borylation | 3-Bromopyridine derivative + B2Pin2, Pd(dppf)Cl2, KOAc, dioxane, 80–100 °C | 2-(Cyclopentyloxy)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |

| 3 | Purification | Column chromatography | Pure target compound |

Research Findings and Optimization Notes

- Catalyst Choice: Pd(dppf)Cl2 is often preferred for its high catalytic activity and selectivity in borylation reactions of heteroaromatic halides.

- Base Selection: Potassium acetate is commonly used to facilitate transmetalation in the catalytic cycle.

- Solvent Effects: 1,4-Dioxane provides a good balance of solubility and thermal stability for the reaction.

- Reaction Temperature: Elevated temperatures (80–100 °C) improve reaction rates and yields.

- Yields: Reported yields for similar borylation reactions of pyridine derivatives range from moderate to high (50–85%), depending on substrate purity and reaction conditions.

Data Table of Key Physical and Chemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C16H24BNO3 |

| Molecular Weight | 289.2 g/mol |

| CAS Number | 1193245-09-8 |

| IUPAC Name | 2-cyclopentyloxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |

| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=C(N=CC=C2)OC3CCCC3 |

| Typical Melting Point | Not widely reported; requires experimental determination |

| Solubility | Soluble in organic solvents such as dichloromethane, THF |

Chemical Reactions Analysis

Types of Reactions

2-(Cyclopentyloxy)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine undergoes various types of chemical reactions, including:

Oxidation: The boronate ester group can be oxidized to form boronic acids.

Reduction: The pyridine ring can be reduced to form piperidine derivatives.

Substitution: The boronate ester group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or sodium perborate in aqueous or alcoholic solvents.

Reduction: Hydrogen gas in the presence of a palladium or nickel catalyst.

Substitution: Aryl or vinyl halides in the presence of a palladium catalyst and a base, such as potassium carbonate or sodium hydroxide.

Major Products Formed

Oxidation: Boronic acids.

Reduction: Piperidine derivatives.

Substitution: Biaryl or vinyl-aryl compounds.

Scientific Research Applications

2-(Cyclopentyloxy)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.

Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.

Industry: Utilized in the synthesis of advanced materials, such as polymers and electronic materials.

Mechanism of Action

The mechanism of action of 2-(Cyclopentyloxy)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine involves its ability to participate in various chemical reactions due to the presence of the boronate ester group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in molecular recognition and catalysis. The pyridine ring can also interact with metal ions and other electrophiles, further expanding its reactivity profile.

Comparison with Similar Compounds

Key Properties :

- Solubility : Likely lipophilic due to the cyclopentyl group, enhancing membrane permeability in pharmaceutical applications.

- Stability : The pinacol boronic ester group provides hydrolytic stability compared to free boronic acids, critical for storage and handling .

- Applications : Primarily used as an intermediate in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl structures in drug discovery .

Comparison with Structurally Similar Compounds

Substituent Position and Steric Effects

The position and nature of substituents on the pyridine ring significantly influence reactivity and steric hindrance:

Key Insight : The cyclopentyloxy group in the target compound offers a balance between steric bulk and reactivity, unlike the smaller chloro () or bulkier tert-butoxy () analogs.

Electronic Effects and Functional Group Diversity

Electron-donating or withdrawing groups modulate the boron center’s electrophilicity:

Key Insight : Electron-withdrawing groups (e.g., CF₃ in ) enhance boron’s electrophilicity, improving coupling rates, while electron-donating groups (e.g., cyclopentyloxy) may necessitate optimized catalytic conditions.

Data Tables

Table 1: Molecular Properties of Selected Compounds

Biological Activity

2-(Cyclopentyloxy)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine (CAS No. 1073371-90-0) is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article provides a detailed overview of its biological activity, including relevant data tables and findings from recent research.

- Molecular Formula : CHBNO

- Molecular Weight : 289.18 g/mol

- Structure : The compound features a pyridine ring substituted with a cyclopentyloxy group and a dioxaborolane moiety.

Biological Activity Overview

The biological activity of this compound has been explored primarily in the context of its interactions with various biological targets. Here are key findings from recent studies:

Research indicates that the compound may function as a modulator for certain receptors, potentially influencing signaling pathways involved in neurological functions. The presence of the dioxaborolane group suggests it may also participate in boron-mediated interactions which can enhance its binding affinity to biological targets.

Pharmacological Studies

Several studies have evaluated the pharmacological properties of similar compounds, providing insights into the potential effects of this compound:

Case Studies

-

Case Study on M mAChR Modulation :

- Objective : To evaluate the allosteric modulation of M receptors by structurally related compounds.

- Methodology : High-throughput screening and cAMP signaling assays were employed.

- Results : The compound exhibited enhanced receptor activity at concentrations of 1 μM and 10 μM, significantly increasing the potency and efficacy of acetylcholine (ACh) responses .

-

Neuropharmacological Evaluation :

- Objective : Assess the neuropharmacological profile of similar pyridine derivatives.

- Methodology : Behavioral tests in rodent models were conducted alongside biochemical assays.

- Results : Compounds showed promise in reducing anxiety-like behaviors and improving cognitive functions via modulation of cholinergic signaling pathways .

Q & A

Q. What are the recommended methods for synthesizing 2-(Cyclopentyloxy)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine with high reproducibility?

Methodological Answer: Synthesis typically involves Suzuki-Miyaura cross-coupling reactions, where the boronate ester moiety reacts with halogenated pyridine derivatives. Key steps include:

- Catalyst Selection: Use Pd(PPh₃)₄ or PdCl₂(dppf) for efficient coupling, as observed in analogous pyridine-boronate syntheses .

- Solvent Optimization: Employ toluene/ethanol (3:1) with aqueous Na₂CO₃ as the base to balance reactivity and solubility .

- Temperature Control: Maintain 80–90°C under inert atmosphere (N₂/Ar) to prevent boronate ester hydrolysis .

- Post-Reaction Workup: Extract with dichloromethane, wash with brine, and dry over MgSO₄ to isolate crude product .

Q. How can researchers ensure the purity of the compound during purification?

Methodological Answer: Purification strategies include:

- Column Chromatography: Use silica gel with gradient elution (hexane/ethyl acetate 4:1 to 2:1) to separate boronate esters from unreacted starting materials .

- Recrystallization: Dissolve in hot ethanol and cool slowly to obtain crystalline product, as demonstrated for structurally similar pyridine derivatives .

- Analytical Validation: Confirm purity (>95%) via HPLC (C18 column, acetonitrile/water mobile phase) and ¹H/¹³C NMR .

Q. What safety protocols are critical when handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact .

- Ventilation: Use a fume hood to minimize inhalation risks, as boronate esters may release toxic fumes upon decomposition .

- Storage: Keep in airtight containers under inert gas (Ar) at –20°C to prevent moisture-induced degradation .

Advanced Research Questions

Q. How can cross-coupling reaction yields be optimized for derivatives of this compound?

Methodological Answer:

- Substrate Screening: Test electron-withdrawing/donating groups on the pyridine ring to modulate reactivity. For example, chloro or methoxy substituents alter coupling efficiency .

- Microwave-Assisted Synthesis: Reduce reaction time (30–60 minutes vs. 12 hours) while maintaining yields >85% .

- Catalyst Loading Adjustment: Lower Pd catalyst to 0.5–1 mol% to minimize metal contamination without sacrificing yield .

Q. How should researchers address discrepancies between NMR and mass spectrometry data during characterization?

Methodological Answer:

- Impurity Analysis: Run LC-MS to detect trace byproducts (e.g., hydrolyzed boronic acids) that may not resolve in NMR .

- Deuterated Solvent Effects: Ensure NMR solvents (CDCl₃, DMSO-d₆) do not react with the boronate ester, which could shift peaks .

- High-Resolution MS (HRMS): Confirm molecular ion ([M+H]⁺) to distinguish isotopic patterns from contaminants .

Q. What experimental designs are suitable for studying the compound’s stability under varying pH and temperature?

Methodological Answer:

- Accelerated Stability Testing: Incubate samples at 25°C, 40°C, and 60°C in buffers (pH 3–9) for 1–4 weeks. Monitor degradation via HPLC .

- Kinetic Modeling: Use Arrhenius plots to predict shelf life at standard storage conditions .

- Moisture Sensitivity Assays: Expose the compound to controlled humidity (20–80% RH) and track boronate ester hydrolysis via ¹¹B NMR .

Q. How can environmental impacts of this compound be assessed in laboratory settings?

Methodological Answer:

- Biodegradation Studies: Use OECD 301D (Closed Bottle Test) with activated sludge to measure aerobic degradation .

- Ecotoxicology Screening: Perform acute toxicity assays on Daphnia magna or Vibrio fischeri to estimate LC₅₀/EC₅₀ values .

- Leaching Potential: Analyze soil adsorption coefficients (Kd) using batch equilibrium methods to predict groundwater contamination risks .

Q. What strategies resolve low yields in large-scale (>10g) syntheses?

Methodological Answer:

- Reagent Stoichiometry: Increase boronate ester:halide ratio to 1.2:1 to drive reaction completion .

- Continuous Flow Chemistry: Improve heat/mass transfer and reduce side reactions compared to batch methods .

- In Situ Monitoring: Use FTIR or Raman spectroscopy to track reaction progress and optimize endpoint determination .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.